molecular formula C17H15BrClNO B1627807 1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride CAS No. 1170889-56-1

1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride

Cat. No.: B1627807
CAS No.: 1170889-56-1
M. Wt: 364.7 g/mol
InChI Key: NYPYOOJMNVFOBI-UHFFFAOYSA-N
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Description

1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C17H15BrClNO. It is a derivative of naphthalen-2-ol, substituted with an amino group and a bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-bromobenzylamine with naphthalen-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the conversion of functional groups to more reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-one derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals

Mechanism of Action

The mechanism of action of 1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Amino(4-bromophenyl)methyl)naphthalen-2-ol hydrochloride
  • 1-(Amino(3-chlorophenyl)methyl)naphthalen-2-ol hydrochloride
  • 1-(Amino(3-fluorophenyl)methyl)naphthalen-2-ol hydrochloride

Uniqueness

1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

1-[amino-(3-bromophenyl)methyl]naphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO.ClH/c18-13-6-3-5-12(10-13)17(19)16-14-7-2-1-4-11(14)8-9-15(16)20;/h1-10,17,20H,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYOOJMNVFOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)Br)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588730
Record name 1-[Amino(3-bromophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170889-56-1
Record name 1-[Amino(3-bromophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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